molecular formula C18H19ClN2O2S B11315763 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B11315763
M. Wt: 362.9 g/mol
InChI Key: AZEKETVWHHZCEO-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes a benzodiazole ring, a chlorophenoxy group, and a methoxyethyl group

Properties

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole

InChI

InChI=1S/C18H19ClN2O2S/c1-22-11-10-21-17-5-3-2-4-16(17)20-18(21)24-13-12-23-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3

InChI Key

AZEKETVWHHZCEO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-chlorophenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercaptoethanol to form 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}ethanol. Finally, this compound is cyclized with o-phenylenediamine under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-CHLOROPHENOXY)ETHYL]THIO}ACETIC ACID: Similar structure but with an acetic acid group instead of a benzodiazole ring.

    2-(4-CHLOROPHENOXY)ETHYLAMINE HYDROCHLORIDE: Similar structure but with an amine group instead of a sulfanyl group.

Uniqueness

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring and a sulfanyl group, which imparts specific chemical and biological properties that are not present in the similar compounds listed above .

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